Clofenotane

Description

Properties

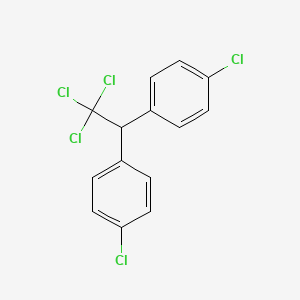

IUPAC Name |

1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGGHNCTFXOJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl5 | |

| Record name | DDT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020375 | |

| Record name | DDT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless colorless solid. Sinks in water. (USCG, 1999), Colorless crystals or off-white powder with a slight, aromatic odor. [pesticide]; [NIOSH], Solid, COLOURLESS CRYSTALS OR WHITE POWDER. TECHNICAL PRODUCT IS WAXY SOLID. | |

| Record name | DDT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDT | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/232 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Clofenotane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DDT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

500 °F at 760 mmHg (NTP, 1992), 260 °C; 186 °C at 0.05 mm Hg, 260 °C | |

| Record name | DDT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DDT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

324 to 340 °F (NTP, 1992), 162-171 °F (closed cup), 75 °C (closed cup) | |

| Record name | DDT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in acetone, ether, benzene, carbon tetrachloride, kerosene, dioxane, and pyridine., High solubility in fat (100,000 ppm), Solubility, g/100 mL solvent: 58 acetone; 78 benzene; 42 benzyl benzoate; 45 carbon tetrachloride; 74 chlorobenzene; 116 cyclohexanone; 2 g/100 ml 95% alcohol; 28 ethyl ether; 10 gasoline; 3 isopropanol; 8-10 kerosene; 75 morpholine; 11 peanut oil; 10-16 pine oil; 61 tetralin; 50 tributyl phosphate., Practically insoluble in dilute acids, alkalies. ... Freely soluble in pyridine, dioxane; solubility in organic solvents increases with rise in temperatures., For more Solubility (Complete) data for DDT (8 total), please visit the HSDB record page., 5.5e-06 mg/mL at 25 °C, Solubility in water: poor | |

| Record name | DDT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clofenotane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DDT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.56 at 59 °F (USCG, 1999) - Denser than water; will sink, 0.98 to 0.99, 1.6 g/cm³ | |

| Record name | DDT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DDT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.5e-07 mmHg at 68 °F (NTP, 1992), 0.00000016 [mmHg], VP: 10.2X10-7 torr at 30 °C, 1.6X10-7 mm Hg at 20 °C | |

| Record name | DDT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDT | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/232 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DDT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... the condensation of chlorobenzene with trichloroacetaldehyde ... reaction ... /produces/ p,p'-DDT ... technical product ... that contains up to 30% of o,p'-DDT ... which, being of insecticidal value, is not usually removed., DDT refers to technical /grade/ DDT, which is usually composed of: 77.1% p,p'-DDT, 14.9% o,p'-DDT, 0.3% p,p'-DDD, 0.1% o,p'-DDD, 4.0% p,p'-DDE, 0.1% o,p'-DDE, and 3.5% unidentified compounds. | |

| Record name | DDT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Biaxial elongated tablets, needles from 95% alcohol, Chemically pure p,p-DDT consists of white needles, Colorless crystals or off-white powder ... | |

CAS No. |

50-29-3 | |

| Record name | DDT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DDT [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofenotane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clofenotane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(2,2,2-trichloroethylidene)bis[4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DDT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clofenotane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFENOTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIW5S16655 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DDT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clofenotane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DDT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethane, 1,1,1-trichloro-2,2-bis(p-chlorophenyl)- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KJ32BC48.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

227 to 228 °F (NTP, 1992), 108.5 °C, Waxy solid. MP: indefinite /Technical/, 108.5 - 109 °C, 109 °C | |

| Record name | DDT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clofenotane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DDT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Synthesis of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane

An In-depth Technical Guide on the (DDT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane, commonly known as DDT, is a synthetic organochloride first synthesized in 1874 by Othmar Zeidler.[1] Its potent insecticidal properties were discovered in 1939 by Paul Hermann Müller, a discovery that led to his Nobel Prize in 1948.[1] Historically, DDT was instrumental in controlling insect-borne diseases such as malaria and typhus during World War II.[2][3] The synthesis of DDT is a classic example of electrophilic aromatic substitution, specifically a Friedel-Crafts-type reaction.[4] It is produced through the condensation reaction of chloral (trichloroacetaldehyde) or its hydrate with chlorobenzene, catalyzed by a strong acid, typically concentrated sulfuric acid or oleum.[2][5] This guide provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and a visualization of the reaction pathway and experimental workflow. Although effective, the use of DDT has been largely curtailed in many countries due to its environmental persistence, bioaccumulation, and adverse health effects.[3][6]

Reaction Mechanism

The synthesis of DDT proceeds via an electrophilic aromatic substitution mechanism.[7] The key steps are as follows:

-

Activation of the Electrophile : Concentrated sulfuric acid protonates the carbonyl oxygen of chloral (or the hydroxyl group of chloral hydrate), making the carbonyl carbon significantly more electrophilic.

-

Electrophilic Attack : Two molecules of chlorobenzene act as nucleophiles. The para-position of the chlorobenzene ring, activated by the chlorine atom, attacks the highly electrophilic carbon of the protonated chloral. This is a sequential process, with one molecule of chlorobenzene reacting first, followed by the second.[7]

-

Rearomatization : After each electrophilic attack, the intermediate carbocation (the arenium ion) loses a proton to regenerate the stable aromatic ring.[7] The sulfuric acid catalyst is regenerated in this process.

Experimental Protocols

The following protocol is a common laboratory-scale method for the synthesis of DDT.

Materials and Reagents

-

Chloral hydrate (C₂H₃Cl₃O₂)

-

Monochlorobenzene (C₆H₅Cl)

-

Concentrated Sulfuric Acid (H₂SO₄, 95%)

-

Oleum (20% free SO₃)

-

Ice

-

Water

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol or Isopropanol (for recrystallization)

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Mechanical stirrer

-

Thermometer

-

Beakers

-

Buchner funnel and suction flask

-

Filter paper

Synthesis Procedure

-

Reaction Setup : In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add 350 g of 95% sulfuric acid and 50 g of 20% oleum.

-

Addition of Reactants : To the acid mixture, add 45 g of monochlorobenzene and 34 g of chloral hydrate.

-

Reaction : Begin rapid stirring to ensure the materials are well dispersed. The reaction is exothermic, and the temperature will likely rise to around 45°C. Continue stirring for approximately one hour, during which the DDT product will begin to separate as a fine granular solid. To ensure the reaction goes to completion, continue stirring for an additional 30 minutes.

-

Work-up and Isolation : Pour the reaction mixture into a large beaker containing 2 liters of an ice-water slurry while stirring. The solid DDT will precipitate.

-

Washing and Neutralization : Collect the crude solid product by suction filtration using a Buchner funnel. Wash the collected solid thoroughly with cold water.[8] To remove residual acid, transfer the crude product to a beaker with 500 mL of boiling water, stir well, and allow it to cool and solidify. Repeat this washing process several times. In the final wash, add a small amount of sodium bicarbonate to neutralize any remaining traces of acid.

-

Drying : Filter the washed crystals and allow them to dry completely. The yield of crude DDT is typically around 50 g, which corresponds to a theoretical yield of over 70%.

Purification

The crude DDT can be purified by recrystallization.

-

Recrystallization : Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.[9]

-

Crystallization : Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the purified DDT.

-

Isolation : Collect the pure crystals by suction filtration and wash with a small amount of cold solvent.

-

Drying : Dry the crystals to obtain the final product. The melting point of pure p,p'-DDT is 108-109°C.[2]

Data Presentation

The following tables summarize the quantitative data for the synthesis of DDT based on the described protocol.

Table 1: Reactant Specifications

| Compound | Formula | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| Chloral Hydrate | C₂H₃Cl₃O₂ | 165.40 | 34 | ~0.206 | 1 |

| Monochlorobenzene | C₆H₅Cl | 112.56 | 45 | ~0.400 | ~2 |

| Sulfuric Acid (95%) | H₂SO₄ | 98.08 | 350 | - | Catalyst |

| Oleum (20%) | H₂SO₄·SO₃ | - | 50 | - | Catalyst |

Table 2: Reaction Conditions and Yield

| Parameter | Value | Reference |

| Reaction Temperature | Rises to 45°C | |

| Reaction Time | 1.5 hours | |

| Crude Product Yield | 50 g (>70% theoretical) | |

| Crude Product M.P. | 90°C | |

| Purified Product M.P. | 108°C |

Visualizations

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.

Caption: Chemical reaction pathway for the synthesis of DDT.

Caption: Simplified experimental workflow for DDT synthesis.

References

- 1. DDT - Wikipedia [en.wikipedia.org]

- 2. DDT | Description, History, Effects, Uses, Banned, & Facts | Britannica [britannica.com]

- 3. Give the preparation and uses of DDT class 12 chemistry CBSE [vedantu.com]

- 4. quora.com [quora.com]

- 5. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 6. DDT can be prepared by reacting chlorobenzene in the class 12 chemistry JEE_Main [vedantu.com]

- 7. homework.study.com [homework.study.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

The Discovery of Dichlorodiphenyltrichloroethane (DDT): A Technical Retrospective

An In-depth Guide on the Seminal Discovery of a Landmark Insecticide

This technical guide provides a comprehensive overview of the historical discovery of dichlorodiphenyltrichloroethane (DDT), from its initial synthesis to the groundbreaking identification of its insecticidal properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed account of the key experiments, methodologies, and scientific principles that marked the advent of this potent and controversial compound.

The Genesis of a Molecule: Othmar Zeidler's Synthesis (1874)

Dichlorodiphenyltrichloroethane was first synthesized in 1874 by the Austrian chemist Othmar Zeidler, as part of his doctoral research at the University of Strasbourg, Germany.[1][2][3] At the time, the synthesis was a feat of organic chemistry, though the profound biological activity of the compound would remain undiscovered for another 65 years.[4]

Experimental Protocol: Synthesis of DDT

Objective: To synthesize 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (p,p'-DDT) and its isomers.

Materials:

-

Chloral (trichloroacetaldehyde)

-

Chlorobenzene

-

Concentrated Sulfuric Acid (catalyst)

Methodology:

-

Chloral and a molar excess of chlorobenzene are combined in a reaction vessel.

-

Concentrated sulfuric acid is slowly added to the mixture to catalyze the electrophilic aromatic substitution reaction.

-

The reaction mixture is stirred, likely for an extended period, to allow for the condensation of chloral with two molecules of chlorobenzene.

-

The crude product is then isolated, likely through precipitation by the addition of water, and subsequently purified, potentially through recrystallization, to yield the crystalline solid DDT.

The primary product of this reaction is the p,p'-DDT isomer, which is the most insecticidally active form. However, the synthesis also yields other isomers, notably o,p'-DDT, as well as byproducts.[1]

Unveiling the Insecticide: The Work of Paul Hermann Müller (1939)

The insecticidal properties of DDT were discovered in 1939 by the Swiss chemist Dr. Paul Hermann Müller, a researcher at the J. R. Geigy company in Basel, Switzerland.[1][6] Müller was systematically screening compounds for their potential as moth repellents and general insecticides.[7] His meticulous and persistent work, which involved the testing of hundreds of substances, eventually led him to DDT.[8] For this discovery, Müller was awarded the Nobel Prize in Physiology or Medicine in 1948.[1][6]

Experimental Protocol: The Housefly Cage Bioassay

While a detailed, step-by-step protocol from Müller's original 1939 experiment is not available in contemporary sources, historical accounts describe a pivotal experiment involving houseflies (Musca domestica).

Objective: To assess the insecticidal activity of dichlorodiphenyltrichloroethane as a contact poison.

Materials:

-

A sample of dichlorodiphenyltrichloroethane (DDT)

-

A population of houseflies (Musca domestica)

-

A glass cage or enclosure

-

A solvent for DDT application (e.g., acetone)

Methodology:

-

A solution of DDT was prepared by dissolving the crystalline solid in a suitable solvent.

-

The interior surfaces of a glass cage were coated with the DDT solution.[7]

-

The solvent was allowed to evaporate, leaving a fine, crystalline residue of DDT on the cage walls.

-

A population of houseflies was introduced into the treated cage.

-

The behavior and mortality of the flies were observed over time.

Müller's key observation was the potent and persistent contact toxicity of DDT. Flies that came into contact with the treated surfaces exhibited signs of neurotoxicity, including tremors and spasms, leading to eventual death.[1] A remarkable finding was the stability and long-lasting effect of the DDT residue, which remained lethal to new batches of insects introduced into the cage even after cleaning.[7]

Quantitative Analysis of DDT's Insecticidal Efficacy

Following Müller's discovery, extensive testing was conducted to quantify the effectiveness of DDT against a wide range of insect pests. While specific quantitative data from Müller's initial 1939 experiments are scarce in the available literature, subsequent studies in the 1940s established the potent toxicity of DDT. The primary metrics used in these early bioassays were the Lethal Concentration 50 (LC50) and the Lethal Dose 50 (LD50).

| Insect Species | Bioassay Method | Toxicity Metric | Reported Value |

| Housefly (Musca domestica) | Topical Application | LD50 | ~10 µg/g |

| Mosquito (Anopheles spp.) | Residual Spray | LC50 | Varies by species and formulation |

| Body Louse (Pediculus humanus humanus) | Dust Application | - | Highly effective at low concentrations |

| Colorado Potato Beetle (Leptinotarsa decemlineata) | Foliar Spray | - | Effective control of larvae and adults |

Note: The values presented are approximate and compiled from various early toxicological studies. The exact figures varied depending on the specific experimental conditions, insect strain, and DDT formulation.

Mechanism of Action: Disruption of a Critical Signaling Pathway

The insecticidal action of DDT is primarily due to its effect on the nervous system of insects.[9] It acts as a potent neurotoxin by targeting the voltage-gated sodium channels in insect neurons.[1]

Signaling Pathway: DDT's Effect on Voltage-Gated Sodium Channels

DDT binds to a specific site on the alpha-subunit of the voltage-gated sodium channel.[10][11][12] This binding alters the normal gating kinetics of the channel, forcing it to remain in an open state for an extended period after an action potential.[13] This disruption leads to a prolonged influx of sodium ions, causing uncontrolled and repetitive firing of the neuron.[1] The resulting hyperexcitability of the nervous system manifests as tremors, paralysis, and ultimately, the death of the insect.

Conclusion

The discovery of dichlorodiphenyltrichloroethane's insecticidal properties was a landmark event in the history of chemistry and public health. Othmar Zeidler's initial synthesis laid the chemical foundation, while Paul Hermann Müller's insightful and systematic biological screening unveiled its potent activity. The subsequent elucidation of its mechanism of action on insect sodium channels provided a molecular understanding of its efficacy. While the widespread use of DDT has been curtailed due to its environmental persistence and ecological impact, its discovery remains a pivotal chapter in the development of synthetic pesticides and the ongoing effort to control insect-borne diseases. This technical guide serves as a detailed record of the foundational science that introduced DDT to the world.

References

- 1. DDT - Wikipedia [en.wikipedia.org]

- 2. Chemistry: Dichlorodiphenyltrichloroethane Created by Othmar Zeidler - 928 Words | Bartleby [bartleby.com]

- 3. DDT [chemeurope.com]

- 4. DDT and associated Compounds - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 6. Paul Hermann Müller - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. fee.org [fee.org]

- 9. npic.orst.edu [npic.orst.edu]

- 10. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

Clofenotane's Mechanism of Action on the Insect Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofenotane, commonly known as DDT, is a potent organochlorine insecticide that exerts its neurotoxic effects by targeting the voltage-gated sodium channels (VGSCs) of insect neurons. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with insect VGSCs, the resultant electrophysiological consequences, and the mechanisms of resistance. This document includes a compilation of quantitative data, detailed experimental protocols for studying these effects, and visualizations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field of insecticide development and neurotoxicology.

Introduction

This compound (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane) is a synthetic insecticide that was widely used in the mid-20th century for the control of insect-borne diseases such as malaria and typhus, as well as in agriculture.[1] Despite its effectiveness, its use has been largely curtailed due to its environmental persistence and impact on non-target organisms. However, its specific and potent action on the insect nervous system continues to be a subject of significant research, providing valuable insights into the functioning of insect ion channels and the development of insecticide resistance.

The primary molecular target of this compound in insects is the voltage-gated sodium channel, an integral membrane protein essential for the generation and propagation of action potentials in neurons.[2][3] this compound binds to these channels and profoundly alters their gating properties, leading to persistent neuronal hyperexcitability, which manifests as tremors, paralysis, and ultimately, the death of the insect.[1] This guide will delve into the specifics of this mechanism, presenting the current understanding of this compound's interaction with its target.

Molecular Target: The Insect Voltage-Gated Sodium Channel

Insect VGSCs are large, complex transmembrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential. They are heteromultimeric proteins, typically composed of a large α-subunit and one or more smaller auxiliary β-subunits. The α-subunit is the primary pore-forming and voltage-sensing component and is the main target of this compound.

This compound Binding Sites

Research, including computational modeling and site-directed mutagenesis studies, has revealed that this compound, much like pyrethroid insecticides, likely has two binding sites on the insect VGSC α-subunit, often referred to as Pyrethroid Receptor Site 1 (PyR1) and Pyrethroid Receptor Site 2 (PyR2). These binding sites are located in hydrophobic pockets at the interfaces between different domains of the channel protein.

-

PyR1: Located at the interface of domains II and III.

-

PyR2: Situated at the interface of domains I and II.

The binding of this compound to these sites is allosteric, meaning it modifies the channel's function without directly occluding the ion-conducting pore. The lipophilic nature of this compound facilitates its access to these transmembrane binding sites.

Mechanism of Neurotoxicity

The binding of this compound to the insect VGSC induces a unique neurotoxic effect characterized by the prolongation of the sodium current during and after a nerve impulse. This occurs through two primary modifications of the channel's gating kinetics:

-

Inhibition of Inactivation: Voltage-gated sodium channels possess a fast inactivation mechanism that closes the channel shortly after it opens, even if the membrane remains depolarized. This compound significantly slows this inactivation process.

-

Inhibition of Deactivation: Deactivation is the process by which the channel closes upon repolarization of the neuronal membrane. This compound also inhibits this process, causing the channel to remain open even as the neuron attempts to return to its resting state.

The combined effect of slowed inactivation and deactivation is a persistent influx of sodium ions, leading to a prolonged depolarization of the neuronal membrane. This results in a state of hyperexcitability where the neuron fires repetitively and uncontrollably. This uncontrolled neuronal firing is the direct cause of the characteristic symptoms of this compound poisoning in insects.

Signaling Pathway of this compound Neurotoxicity

The following diagram illustrates the sequence of events from this compound exposure to insect mortality.

Caption: Signaling pathway of this compound-induced neurotoxicity in insects.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on insect neurophysiology. It is important to note that specific values can vary depending on the insect species, the specific sodium channel isoform, and the experimental conditions.

Table 1: Electrophysiological Effects of this compound on Insect Voltage-Gated Sodium Channels

| Parameter | Effect of this compound | Typical Quantitative Change | Reference |

| Sodium Current Inactivation | Slowed | Increase in the time constant of inactivation (τh) | [2][3] |

| Sodium Current Deactivation | Inhibited | Generation of a large, slowly decaying "tail current" upon repolarization | [2][3] |

| Voltage-Dependence of Activation | Minimal Shift | Typically, less than a 5 mV shift in the voltage of half-maximal activation (V1/2) | [3] |

| Voltage-Dependence of Inactivation | Variable | Can cause a hyperpolarizing or depolarizing shift depending on the channel isoform and concentration | [3] |

Table 2: Dose-Response of this compound Toxicity in Insects

| Insect Species | Assay Type | LC50 / LD50 | Reference |

| Drosophila melanogaster (susceptible strain) | Topical application | ~10 ng/fly | |

| Aedes aegypti (susceptible strain) | Topical application | ~5 ng/mosquito | |

| Musca domestica (susceptible strain) | Topical application | ~20 ng/fly |

Note: LC50 (Lethal Concentration, 50%) and LD50 (Lethal Dose, 50%) values are highly variable based on the strain's resistance profile and the specific experimental protocol.

Experimental Protocols

The study of this compound's effects on insect sodium channels primarily relies on electrophysiological techniques, particularly the two-electrode voltage-clamp (TEVC) and patch-clamp methods, often utilizing the Xenopus laevis oocyte expression system.

Heterologous Expression of Insect Sodium Channels in Xenopus Oocytes

This system allows for the isolated study of a specific sodium channel isoform in a controlled environment.

-

cRNA Preparation: The cDNA encoding the insect VGSC α-subunit is subcloned into an appropriate expression vector. Capped cRNA is then synthesized in vitro using a commercial kit.

-

Oocyte Preparation: Oocytes are surgically harvested from a female Xenopus laevis frog and defolliculated using collagenase treatment.

-

cRNA Injection: A calibrated microinjection needle is used to inject a precise amount of the cRNA (typically 50-100 ng) into the cytoplasm of each oocyte.

-

Incubation: The injected oocytes are incubated for 2-7 days in a buffered solution (e.g., ND96) to allow for the expression and insertion of the sodium channels into the oocyte membrane.

Two-Electrode Voltage-Clamp (TEVC) Recording

TEVC is used to measure the whole-cell currents from the oocyte.

-

Solution Preparation:

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

-

This compound Stock Solution: A high-concentration stock of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the final desired concentrations in the recording solution.

-

-

Electrode Preparation: Glass microelectrodes are pulled to a resistance of 0.5-2.0 MΩ and filled with 3 M KCl.

-

Oocyte Impalement: The oocyte is placed in a recording chamber continuously perfused with the recording solution. Two microelectrodes, one for voltage recording and one for current injection, are inserted into the oocyte.

-

Voltage-Clamp Protocol:

-

The oocyte membrane is held at a negative potential (e.g., -100 mV).

-

To study the effect on activation, a series of depolarizing voltage steps are applied (e.g., from -80 mV to +60 mV in 10 mV increments).

-

To observe the characteristic tail current, a short depolarizing pulse (e.g., to 0 mV for 10 ms) is followed by repolarization to a negative potential (e.g., -100 mV).

-

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effects of this compound on the channel's gating properties.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for investigating the effects of this compound on an insect sodium channel.

Caption: Workflow for studying this compound's effects on insect VGSCs.

Mechanisms of Resistance

The widespread use of this compound has led to the evolution of resistance in many insect populations. The primary mechanisms of resistance are:

-

Target-Site Insensitivity (kdr): "Knockdown resistance" (kdr) is caused by single nucleotide polymorphisms in the gene encoding the VGSC α-subunit. These mutations result in amino acid substitutions that reduce the binding affinity of this compound to its target sites, thereby decreasing the sensitivity of the channel to the insecticide.

-

Metabolic Resistance: Insects can evolve enhanced metabolic pathways to detoxify this compound. This often involves the upregulation of enzymes such as cytochrome P450s, which can metabolize this compound into less toxic compounds.

Logical Relationship of Resistance Mechanisms

The following diagram illustrates the interplay between this compound exposure and the development of resistance.

Caption: Development of this compound resistance in insect populations.

Conclusion

This compound's potent insecticidal activity stems from its specific interaction with and modification of insect voltage-gated sodium channels. By inhibiting the normal gating mechanisms of these crucial neuronal proteins, this compound induces a state of hyperexcitability that is fatal to the insect. A thorough understanding of this mechanism, including the specific binding sites and the quantitative effects on channel function, is vital for the development of novel insecticides and for managing the ongoing challenge of insecticide resistance. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate interactions between insecticides and their molecular targets in the insect nervous system.

References

The Enduring Legacy of DDT: An In-depth Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Dichlorodiphenyltrichloroethane (DDT), a synthetic organochlorine insecticide, represents a significant case study in environmental science due to its historical widespread use, persistence, and profound ecological impact. Despite being banned in many countries for decades, its legacy continues in the form of persistent residues that cycle through ecosystems. This technical guide provides a comprehensive overview of the environmental fate and transport of DDT, its primary metabolites DDE (dichlorodiphenyldichloroethylene) and DDD (dichlorodiphenyldichloroethane), and the experimental methodologies used to assess its environmental behavior.

Physicochemical Properties of DDT and its Metabolites

The environmental behavior of DDT is largely dictated by its physicochemical properties. Its low aqueous solubility and high lipophilicity (indicated by a high octanol-water partition coefficient, log Kow) are key factors in its persistence and bioaccumulation.[1] Technical-grade DDT is a mixture of several isomers, with p,p'-DDT being the most abundant and effective as an insecticide.[2] The properties of p,p'-DDT and its major metabolites, p,p'-DDE and p,p'-DDD, are summarized in Table 1.

| Property | p,p'-DDT | p,p'-DDE | p,p'-DDD | o,p'-DDT |

| Molecular Formula | C14H9Cl5 | C14H8Cl4 | C14H10Cl4 | C14H9Cl5 |

| Molecular Weight ( g/mol ) | 354.49 | 318.03 | 320.05 | 354.49 |

| Physical State | Colorless crystals, white powder | Crystalline solid | Colorless crystals, white powder | White amorphous powder |

| Melting Point (°C) | 108.5 - 109.0 | 89.0 | 109 - 110 | 74.2 |

| Boiling Point (°C) | 260 (decomposes) | 336 | 350 | - |

| Water Solubility (mg/L at 25°C) | 0.025 | 0.12 | 0.09 | 0.085 |

| log Kow (Octanol-Water Partition Coefficient) | 6.91 | 6.51 | 6.02 | 6.79 |

| Vapor Pressure (torr at 20-25°C) | 1.6 x 10⁻⁷ (20°C) | 6.0 x 10⁻⁶ (25°C) | 1.35 x 10⁻⁶ (25°C) | 1.1 x 10⁻⁷ (20°C) |

| Henry's Law Constant (atm-m³/mol at 25°C) | 8.3 x 10⁻⁶ | 2.1 x 10⁻⁵ | 4.0 x 10⁻⁶ | 5.9 x 10⁻⁷ |

Data compiled from multiple sources.[2][3][4][5]

Environmental Partitioning and Transport

The movement and distribution of DDT in the environment are governed by several key processes, including sorption, volatilization, and long-range transport.

Sorption in Soil and Sediment

Due to its hydrophobic nature, DDT strongly adsorbs to soil and sediment particles, particularly those with high organic carbon content.[6] This high sorption potential limits its leaching into groundwater but also contributes to its long-term persistence in the terrestrial and aquatic environments, acting as a reservoir for future release.[7] The tendency of a chemical to partition between soil/sediment and water is quantified by the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc).

| Parameter | Value Range | Significance |

| Soil-Water Partition Coefficient (Kd) | Varies widely with soil type | Higher values indicate stronger binding to soil and less mobility.[8] |

| Organic Carbon-Water Partition Coefficient (Koc) | Log Koc for p,p'-DDT is approximately 5.18 | Normalizes sorption to the organic carbon content of the soil, providing a more consistent measure of a chemical's inherent tendency to adsorb.[5] High Koc values signify strong binding to organic matter.[9] |

Volatilization and Atmospheric Transport

Despite its low vapor pressure, volatilization is a significant pathway for the redistribution of DDT from soil and water surfaces into the atmosphere.[8] This process is influenced by factors such as temperature, soil moisture, and air turbulence. Once in the atmosphere, DDT can exist in both the vapor phase and adsorbed to particulate matter.[8] It can then be transported over long distances, a phenomenon known as "global distillation," leading to its deposition in remote regions like the Arctic, far from its original sources.[10]

Bioaccumulation and Biomagnification

DDT's high lipophilicity and resistance to metabolic degradation lead to its accumulation in the fatty tissues of organisms, a process called bioaccumulation.[1] As DDT moves up the food chain, its concentration increases at each trophic level, a phenomenon known as biomagnification.[1][11] This results in the highest concentrations in top predators, such as birds of prey, which has been linked to adverse ecological effects like eggshell thinning.[11]

Environmental Fate and Transformation

DDT is a persistent organic pollutant (POP) with a long environmental half-life. Its transformation in the environment occurs primarily through biodegradation and photodegradation.

| Environmental Compartment | Half-life Range |

| Soil | 2 - 15 years |

| Water (Aquatic Environment) | ~150 years |

| Air | ~2 days (due to photodegradation) |

Data compiled from multiple sources.[1][7][12][13]

Biodegradation

Microbial activity is a key driver of DDT transformation in soil and sediment. The primary degradation pathways are dependent on the presence or absence of oxygen.

-

Aerobic Degradation: In the presence of oxygen, DDT is primarily converted to DDE through dehydrochlorination.

-

Anaerobic Degradation: Under anaerobic (oxygen-deficient) conditions, DDT is reductively dechlorinated to DDD.

Further degradation of DDE and DDD is generally slow.

Photodegradation

In the atmosphere and the surface layers of water bodies, DDT can be broken down by sunlight through photodegradation.[13] The rate and products of photodegradation can be influenced by the presence of other substances in the environment that can act as photosensitizers.

References

- 1. Exposure Data - DDT, Lindane, and 2,4-D - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. EPA - Ag 101, Soil/Water Adsorption Coefficient (Kd) [p2infohouse.org]

- 9. OSU Extension Pesticide Properties Database [npic.orst.edu]

- 10. researchgate.net [researchgate.net]

- 11. epa.gov [epa.gov]

- 12. npic.orst.edu [npic.orst.edu]

- 13. Reaction Rate Study of the Photocatalytic Degradation of Dichloroacetic Acid in a Black Body Reactor | MDPI [mdpi.com]

The Insidious Climb: A Technical Guide to the Bioaccumulation and Biomagnification of Clofenotane (DDT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the environmental fate of Clofenotane, commonly known as DDT. Despite its historical efficacy as a pesticide, its profound and lasting impact on ecosystems, primarily through the processes of bioaccumulation and biomagnification, necessitates a thorough understanding by the scientific community. This document outlines the mechanisms, quantitative measures, and analytical methodologies pertinent to the study of DDT's bioaccumulation and biomagnification, offering a critical resource for environmental research and toxicology.

Introduction to Bioaccumulation and Biomagnification of this compound

This compound (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane) is a persistent organic pollutant (POP) characterized by its low solubility in water and high affinity for lipids (fats).[1] This lipophilic nature is the primary driver of its tendency to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation .[1] Over time, an organism can accumulate concentrations of DDT and its persistent metabolites, DDE (dichlorodiphenyldichloroethylene) and DDD (dichlorodiphenyldichloroethane), to levels significantly higher than those in the surrounding environment.[1]

When this accumulation is passed up the food chain, it results in biomagnification , where organisms at successively higher trophic levels exhibit progressively greater concentrations of these compounds.[2] This occurs because DDT is not easily metabolized or excreted, leading to its retention and transfer from prey to predator.[3][4] The consequences of this process are most severe for apex predators, such as birds of prey, where high concentrations of DDE have been famously linked to eggshell thinning and reproductive failure.[4][5]

Quantitative Assessment of Bioaccumulation and Biomagnification

The extent of bioaccumulation and biomagnification is quantified using several key metrics: the Bioconcentration Factor (BCF), the Bioaccumulation Factor (BAF), and the Biomagnification Factor (BMF). These factors provide a standardized way to compare the bioaccumulative potential of chemicals across different species and environmental compartments.

Bioconcentration Factor (BCF)

The BCF is a measure of a chemical's tendency to be taken up by an aquatic organism from the surrounding water. It is calculated as the ratio of the chemical concentration in the organism (or specific tissues) to the concentration in the water at a steady state.

BCF = Concentration in Organism (Corganism) / Concentration in Water (Cwater)

High BCF values indicate a greater potential for the chemical to concentrate in aquatic life.

Bioaccumulation Factor (BAF)

The BAF is a broader measure than the BCF as it considers all routes of exposure, including diet and respiration. It is the ratio of the chemical concentration in an organism to its concentration in the ambient environment (water, for aquatic organisms).

BAF = Corganism / Cwater

Biota-Sediment Accumulation Factor (BSAF)

For benthic organisms, which live in or on sediment, the BSAF is a critical metric. It describes the partitioning of a chemical from contaminated sediment into the tissues of these organisms, normalized to the lipid content of the organism and the organic carbon content of the sediment.[6]

BSAF = (Corganism / Lipid Content) / (Csediment / Organic Carbon Content)

A BSAF value greater than 1.7 is often considered indicative of bioaccumulation potential.[6]

Biomagnification Factor (BMF)

The BMF quantifies the increase in chemical concentration between trophic levels. It is calculated as the ratio of the chemical concentration in a predator to the concentration in its prey.

BMF = Cpredator / Cprey

A BMF greater than 1 signifies that the chemical is biomagnifying up the food chain.

The following tables summarize reported quantitative data for this compound and its metabolites.

Table 1: Bioconcentration Factors (BCF) of DDT in Aquatic Organisms

| Species | Organism Type | BCF Value | Reference(s) |

| Various Fish Species | Fish | 600 - 100,000 | [7] |

| Puntius ticto (liver tissue) | Fish | 89.01 | [8] |

| Eichhornia crassipes | Aquatic Plant | 462.5 | [7] |

| Plankton | Phyto- and Zooplankton | 182.5 | [7] |

| Snails | Invertebrate | 3,660 - 34,500 | [7] |

| Mussels | Invertebrate | 4,550 - 690,000 | [7] |

| Oysters | Invertebrate | 700 - 70,000 | [7] |

Table 2: Bioaccumulation and Biomagnification Factors (BAF & BMF) of DDT in Aquatic Food Webs

| Predator | Prey/Source | Factor Type | Factor Value | Reference(s) |

| Macrobrachium lanchesteri | Plankton | BMF | 14.5 | [7] |

| Puntius gonionotus | Plankton | BMF | 1.1 | [7] |

| Parambassis siamensis | Plankton | BMF | 6.5 | [7] |

| Trichogaster trichopterus | Plankton | BMF | 3.5 | [7] |

| Trichogaster microlepis | Plankton | BMF | 6.5 | [7] |

| Pristolepis fasciatus | Puntius gonionotus | BMF | 3.5 | [7] |

| Channa striatus | Pristolepis fasciatus | BMF | 4.0 | [7] |

| Channa striatus | Puntius gonionotus | BMF | 13.9 | [7] |

Table 3: Biota-Sediment Accumulation Factors (BSAF) of DDT in Benthic Invertebrates

| Organism Type | BSAF Value Range | Mean BSAF (Downstream) | Reference(s) |

| Diptera | 0.11 - 13.80 | 4.47 | [6] |

| Gammaridae | 0.30 - 12.59 | 4.25 | [6] |

| Heptageniidae | 0.15 - 4.26 | 1.20 | [6] |

| Baetidae | 0.24 - 4.07 | 1.38 | [6] |

Table 4: Bioaccumulation and Biomagnification Factors (BSAF & BMF) of DDT in a Terrestrial Food Chain

| Organism | Substrate/Prey | Factor Type | Factor Value | Reference(s) |

| Earthworms | Soil | BSAF | >1 | [3] |

| American Robin (eggs) | Earthworms | BMF | >1 | [3] |

Experimental Protocols

Accurate determination of BCF, BAF, and BMF values relies on rigorous and standardized experimental protocols. The following sections detail the methodologies for conducting bioaccumulation studies and for the chemical analysis of DDT and its metabolites in biological tissues.

OECD Test Guideline 305: Bioaccumulation in Fish

The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive guideline for assessing the bioaccumulation of chemicals in fish, which can be adapted for DDT.

Objective: To determine the bioconcentration and biomagnification potential of a substance in fish through aqueous or dietary exposure.

Methodology Overview:

-

Acclimation: Fish of a suitable species (e.g., rainbow trout, bluegill sunfish) are acclimated to laboratory conditions.

-

Exposure (Uptake) Phase:

-

Aqueous Exposure (for BCF): Fish are exposed to a constant, sublethal concentration of the test substance (DDT) in the water under flow-through conditions.

-

Dietary Exposure (for BMF): Fish are fed a diet containing a known concentration of the test substance.

-

This phase typically lasts for 28 days, or until a steady state is reached (the concentration of the substance in the fish remains constant).

-

-

Depuration (Elimination) Phase: Fish are transferred to a clean environment (DDT-free water or diet) and monitored to determine the rate at which the substance is eliminated from their bodies.

-

Sampling: Fish and water (or food) samples are collected at regular intervals during both phases.

-

Chemical Analysis: The concentration of the test substance and its major metabolites are determined in the collected samples.

-

Data Analysis: BCF and BMF values are calculated from the measured concentrations. Kinetic models can also be used to determine uptake and depuration rate constants.

Analytical Protocol for DDT in Adipose Tissue

The analysis of DDT in fatty tissues requires a multi-step process to isolate and quantify the target compounds.

1. Sample Preparation and Extraction:

-

Homogenization: A known weight of the adipose tissue sample is homogenized with a drying agent like anhydrous sodium sulfate to remove water.

-

Extraction: The homogenized sample is extracted with an organic solvent mixture, typically hexane and acetone or hexane and dichloromethane, to dissolve the lipids and the lipophilic DDT compounds. This can be performed using methods such as Soxhlet extraction or mechanical shaking.

2. Cleanup (Lipid Removal):

-

The crude extract contains a large amount of lipids that can interfere with the analysis. Several techniques can be used for cleanup:

-

Gel Permeation Chromatography (GPC): This method separates molecules based on size, effectively removing large lipid molecules from the smaller pesticide molecules.

-

Florisil Column Chromatography: The extract is passed through a column containing Florisil (a magnesium silicate adsorbent). Different solvents are used to selectively elute the DDT compounds while retaining the lipids.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a more modern and rapid technique involving an extraction and partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering substances.

-

3. Instrumental Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Injection: A small volume of the cleaned-up extract is injected into a gas chromatograph.

-

Separation: The GC separates the different components of the mixture based on their boiling points and interaction with the capillary column (e.g., a DB-5ms column).

-

Detection and Quantification: The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for highly specific identification and accurate quantification, even at trace levels. Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the key concepts and workflows discussed in this guide.

Caption: Trophic transfer and magnification of DDT in an aquatic ecosystem.

Caption: Workflow for determining the Bioconcentration Factor (BCF) of DDT in fish.

Caption: Analytical workflow for the determination of DDT in biological tissues.

Conclusion

The persistent and bioaccumulative nature of this compound poses a long-term threat to ecosystems, even decades after its use has been restricted in many parts of the world. Understanding the principles of bioaccumulation and biomagnification, coupled with robust quantitative assessment and precise analytical methodologies, is paramount for monitoring its environmental impact and for the risk assessment of other potentially persistent and lipophilic compounds. The data and protocols presented in this guide serve as a foundational resource for researchers and scientists dedicated to environmental protection and the development of safer chemical alternatives.

References

- 1. DDT - Wikipedia [en.wikipedia.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Continuing Persistence and Biomagnification of DDT and Metabolites in Northern Temperate Fruit Orchard Avian Food Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. DDT and Derivatives in Indicator Species of the Aquatic Food Web of Rangsit Agricultural Area, Central Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioaccumulation of DDT pesticide in cultured Asian seabass following dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isomers of Clofenotane and Their Respective Toxicities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofenotane, widely known as DDT (dichlorodiphenyltrichloroethane), is a synthetic organochlorine pesticide that saw widespread use in the mid-20th century for the control of insect-borne diseases and agricultural pests. Technical grade DDT is a mixture of several isomers, with the two most significant being p,p'-DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane) and o,p'-DDT (1,1,1-trichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethane). While structurally similar, these isomers exhibit distinct toxicological profiles, mechanisms of action, and potencies. This technical guide provides a comprehensive overview of the toxicities of p,p'-DDT and o,p'-DDT, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Comparative Toxicity of this compound Isomers

The toxicological effects of this compound isomers are multifaceted, encompassing acute toxicity, endocrine disruption, and neurotoxicity. The following tables summarize the quantitative data available for the primary isomers, p,p'-DDT and o,p'-DDT, and their major metabolite, p,p'-DDE.

Table 1: Acute Toxicity Data

| Isomer/Metabolite | Species | Route | LD50 (mg/kg) | Reference(s) |

| p,p'-DDT | Rat | Oral | 113 - 800 | [1][2] |

| o,p'-DDT | Rat | Oral | ~2500 | [2] |

| Technical DDT | Rat | Oral | 217 - 400 | [2] |

| p,p'-DDE | Rat | Oral | 880 - 1240 | [2] |

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.

Table 2: Endocrine Disruption Potential

| Isomer/Metabolite | Endpoint | Assay | Potency | Reference(s) |

| o,p'-DDT | Estrogenic Activity | Estrogen Receptor (ER) Binding | Weak agonist; ~1000-fold weaker than estradiol | [3][4] |